4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid
CAS No.: 1031263-33-8
Cat. No.: VC5425284
Molecular Formula: C16H20BrNO3
Molecular Weight: 354.244
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031263-33-8 |
|---|---|
| Molecular Formula | C16H20BrNO3 |
| Molecular Weight | 354.244 |
| IUPAC Name | 4-(4-bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C16H20BrNO3/c17-12-8-6-11(7-9-12)15(19)10-14(16(20)21)18-13-4-2-1-3-5-13/h6-9,13-14,18H,1-5,10H2,(H,20,21) |
| Standard InChI Key | HYLOXIKFRSIGLF-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s structure comprises a 4-bromophenyl group linked to a 4-oxobutanoic acid chain, with a cyclohexylamine substitution at the second carbon (Figure 1). Key identifiers include:
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SMILES:
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InChIKey: .
X-ray crystallography of related compounds, such as 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, reveals intramolecular hydrogen bonding between amide and carboxylic acid groups, suggesting potential similarities in crystalline packing .
Predicted Physicochemical Properties
Experimental data for this compound is sparse, but computational predictions provide insights:
| Property | Value |
|---|---|
| Boiling Point | 532.4 ± 50.0 °C |
| Density | 1.42 ± 0.1 g/cm³ |
| pKa | 2.11 ± 0.23 |
| Molecular Weight | 354.24 g/mol |
These values, derived from QSAR models, indicate moderate polarity and solubility in aprotic solvents like acetonitrile .
Synthesis and Reaction Pathways
Synthetic Strategies
While no explicit synthesis route for 4-(4-bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid is documented, analogous compounds suggest multi-step protocols involving:
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Friedel-Crafts Acylation: Toluene derivatives react with succinic anhydride in the presence of Lewis acids (e.g., AlCl₃) to form 4-aryl-4-oxobutanoic acids .
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Amination: Cyclohexylamine may be introduced via nucleophilic substitution or reductive amination. For example, Ugi four-component reactions (Ugi-4CR) employing protected boronic acids and isocyanides yield structurally similar α-amino boronic acids .
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Bromination: Electrophilic aromatic bromination of precursor phenyl groups using Br₂ or NBS (N-bromosuccinimide).
A proposed pathway is illustrated below:
Optimization Challenges
Reaction conditions significantly impact yields. For instance, Ugi-4CR reactions require aprotic solvents (e.g., acetonitrile) and controlled isocyanide addition to suppress side reactions like the Passerini reaction . Ammonium chloride additives enhance imine formation, improving yields to ~74% in optimized setups .
| Supplier | Location | Purity |
|---|---|---|
| Ryan Scientific, Inc. | United States | >98% |
| Key Organics Limited | United Kingdom | >98% |
| Matrix Scientific | United States | >98% |
Pricing and availability vary; bulk quantities require direct inquiry .
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